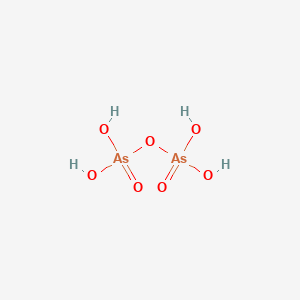

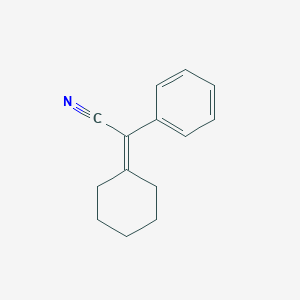

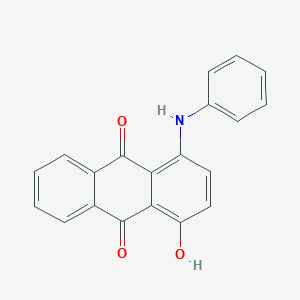

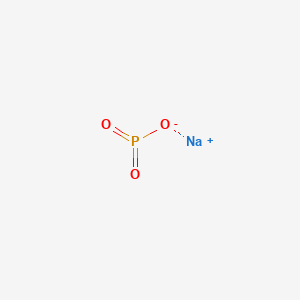

![molecular formula C6H4N4O3 B080020 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide CAS No. 14432-11-2](/img/structure/B80020.png)

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves various chemical reactions tailored to introduce specific functional groups or structural modifications. A notable synthesis pathway involves the construction of an imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine utilizing environmentally benign solvents and demonstrating a green, efficient method for expanding structural diversity (Padmaja et al., 2018). Additionally, Cu(I)-catalyzed synthesis from aminopyridines and nitroolefins using air as the oxidant offers a general approach for constructing a variety of imidazo[1,2-a]pyridines (Rulong Yan et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been characterized using single-crystal X-ray diffraction, revealing detailed insights into their crystallographic parameters. For example, a study on the molecular structure, vibrational energy levels, and potential energy distribution of 1H-imidazo[4,5-b]pyridine and its derivatives was conducted, highlighting the influence of substitution on the proton position of the NH group at the imidazole unit (Lorenc et al., 2008).

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine derivatives undergo various chemical reactions, including nitration and recyclization, leading to a diverse array of structural motifs. For instance, nitration of imidazo[1,5-a]pyridines typically occurs most readily in the 1-position, illustrating the compound's reactivity towards electrophilic substitution reactions (Glover & Peck, 1980). Moreover, recyclization of nitrated derivatives into imidazole derivatives demonstrates the compound's versatility in chemical transformations (Lomov, 2016).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridine derivatives, such as thermal stability and magnetic properties, have been thoroughly investigated. For example, the thermal stability of Co(II) and Ni(II) complexes derived from imidazo[1,2-a]pyridin-2-ylacetic acid is less compared to Mn(II) and Cd(II) complexes, highlighting differences in their thermal behavior and providing insights into their physical properties (Dylong et al., 2014).

Chemical Properties Analysis

The chemical properties of imidazo[4,5-b]pyridine derivatives, including their reactivity and interaction with other molecules, are key areas of interest. The preparation of nitropyrido[3,4-c]furoxan derivatives, for example, showcases the ability of these compounds to form charge-transfer complexes and add elements of water to yield crystalline hydrates, indicating significant reactivity and chemical versatility (Bailey et al., 1971).

Aplicaciones Científicas De Investigación

Optoelectronics and Sensors

- Field : Materials Science

- Application Summary : Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices and sensors due to their unique chemical structure, versatility, and optical behaviors .

- Results or Outcomes : The use of these derivatives has led to promising innovations in different technological applications .

Anticancer Drugs

- Field : Pharmaceutical Field

- Application Summary : Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative potential against breast cancer cells .

- Methods of Application : The derivatives were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .

- Results or Outcomes : Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Emitters for Confocal Microscopy and Imaging

- Field : Biomedical Imaging

- Application Summary : Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging due to their unique optical behaviors .

- Results or Outcomes : The use of these derivatives has led to promising innovations in biomedical imaging .

Antiviral Drugs

- Field : Pharmaceutical Field

- Application Summary : Imidazo[1,2-a]pyridine cores have been used in the development of antiviral drugs due to their wide range of pharmacological activities .

- Results or Outcomes : The use of these derivatives has led to the development of effective antiviral drugs .

Luminescent Scaffolds

- Field : Materials Science

- Application Summary : Imidazo[1,5-a]pyridine derivatives have been used as luminescent scaffolds for different applications .

- Results or Outcomes : The use of these derivatives has led to promising innovations in different technological applications .

Antipsychotic Drugs

- Field : Pharmaceutical Field

- Application Summary : Imidazo[1,2-a]pyridine cores have been used in the development of antipsychotic drugs due to their wide range of pharmacological activities .

- Results or Outcomes : The use of these derivatives has led to the development of effective antipsychotic drugs .

Propiedades

IUPAC Name |

4-hydroxy-7-nitroimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-9-2-1-4(10(12)13)5-6(9)8-3-7-5/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOMJEGDEBBHAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC2=C1[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.